molecular formula C13H17FN2O B5868466 1-acetyl-4-(4-fluorobenzyl)piperazine

1-acetyl-4-(4-fluorobenzyl)piperazine

Cat. No. B5868466
M. Wt: 236.28 g/mol
InChI Key: NKBLOSZHNWYFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-(4-fluorobenzyl)piperazine, also known as 4-Fluoromethylphenylpiperazine (4-FMP), is a chemical compound that belongs to the class of piperazines. It is a derivative of benzylpiperazine and has been used in scientific research for its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of 1-acetyl-4-(4-fluorobenzyl)piperazine is not fully understood. However, it is believed to act on the serotonergic system by increasing the release and inhibiting the reuptake of serotonin. It may also interact with other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-4-(4-fluorobenzyl)piperazine has anxiolytic and antidepressant effects in animal models. It has also been shown to reduce cocaine self-administration in rats. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-4-(4-fluorobenzyl)piperazine in lab experiments is its potential therapeutic effects for various disorders. However, one limitation is the lack of understanding of its exact mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 1-acetyl-4-(4-fluorobenzyl)piperazine. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects. It may also be studied for its potential use in the treatment of other disorders such as anxiety and depression. Additionally, the development of more selective compounds that target specific neurotransmitter systems may lead to the development of more effective therapies.

Synthesis Methods

The synthesis of 1-acetyl-4-(4-fluorobenzyl)piperazine involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then acetylated using acetic anhydride to yield 1-acetyl-4-(4-fluorobenzyl)piperazine. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-acetyl-4-(4-fluorobenzyl)piperazine has been used in scientific research as a potential therapeutic agent for various disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of addiction, specifically cocaine addiction.

properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(14)5-3-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBLOSZHNWYFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanone

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